Sodium bicarbonate

Catalog No.
S543513
CAS No.
144-55-8
M.F
NaHCO3
CHNaO3
M. Wt
84.007 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium bicarbonate

CAS Number

144-55-8

Product Name

Sodium bicarbonate

IUPAC Name

sodium;hydrogen carbonate

Molecular Formula

NaHCO3
CHNaO3

Molecular Weight

84.007 g/mol

InChI

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1

InChI Key

UIIMBOGNXHQVGW-UHFFFAOYSA-M

SMILES

C(=O)(O)[O-].[Na+]

Solubility

1 in 10 % at 77° F (NTP, 1992)
100000 mg/L (at 25 °C)
Soluble in water. Insoluble in ethanol
In water, 10.3 g/100 g water at 25 °C
Soluble in 10 parts water at 25 °C; 12 parts water at about 18 °C
Solubility in water = 6.4, 7.6, 8.7, 10.0, 11.3, 12.7, 14.2, 16.5, and 19.1 g/100g solution at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively; Solubility in water = 6.9, 8.2, 9.6, 11.1, 12.7, 14.5, 16.5, 19.7, and 23.6 g/100g H2O at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively. Solubility is lower in the presence of sodium carbonate
Insoluble in ethanol
Solubility in water, g/100ml at 20 °C: 8.7

Synonyms

Baking Soda, Bicarbonate, Sodium, Carbonic Acid Monosodium Salt, Hydrogen Carbonate, Sodium, Soda, Baking, Sodium Bicarbonate, Sodium Hydrogen Carbonate

Canonical SMILES

[H+].C(=O)([O-])[O-].[Na+]

Isomeric SMILES

C(=O)(O)[O-].[Na+]

Description

The exact mass of the compound Sodium bicarbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 in 10 % at 77° f (ntp, 1992)100000 mg/l (at 25 °c)soluble in water. insoluble in ethanolin water, 10.3 g/100 g water at 25 °csoluble in 10 parts water at 25 °c; 12 parts water at about 18 °csolubility in water = 6.4, 7.6, 8.7, 10.0, 11.3, 12.7, 14.2, 16.5, and 19.1 g/100g solution at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °c, respectively; solubility in water = 6.9, 8.2, 9.6, 11.1, 12.7, 14.5, 16.5, 19.7, and 23.6 g/100g h2o at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °c, respectively. solubility is lower in the presence of sodium carbonateinsoluble in ethanolsolubility in water, g/100ml at 20 °c: 8.7. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Bicarbonates. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Buffering Agent

One of the most widely used applications of sodium bicarbonate is as a buffering agent. It helps maintain a stable pH (acidity level) in solutions. This is crucial in various biological and chemical experiments where even slight changes in pH can significantly impact results. For instance, researchers use sodium bicarbonate solutions to maintain physiological pH during cell culture experiments.

Exercise Performance Enhancement

Athletes often use sodium bicarbonate as a supplement to improve performance during high-intensity exercise. The theory behind this is that sodium bicarbonate acts as a buffer against lactic acid buildup in muscles, which can contribute to fatigue. Studies have shown mixed results, with some suggesting effectiveness for short-term, high-intensity activities, while others report no significant improvement [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Sodium bicarbonate appears as odorless white crystalline powder or lumps. Slightly alkaline (bitter) taste. pH (of freshly prepared 0.1 molar aqueous solution): 8.3 at 77°F. pH (of saturated solution): 8-9. Non-toxic.
DryPowder; DryPowder, OtherSolid; Liquid; OtherSolid
Colourless or white crystalline masses or crystalline powder
WHITE SOLID IN VARIOUS FORMS.

Color/Form

White, monoclinic prisms
White crystalline powder or granules
White powder or crystalline lumps

Density

2.159 (NTP, 1992)
2.20 g/cu cm
2.1 g/cm³

Odor

Odorless

Appearance

Solid powder

Melting Point

Decomposes at 228° F (NTP, 1992)
Decomposes around 50 °C
Approximately 50 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8MDF5V39QO

Related CAS

7542-12-3 (unspecified hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 6726 of 6764 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Sodium bicarbonate, also called sodium hydrogen carbonate, is a white crystalline powder or granules. It is odorless and has a cooling, slightly salty taste. It is moderately soluble in water. USE: Sodium bicarbonate is an important commercial chemical. It is used to make many chemicals, as an ingredient in baking powder, effervescent salts and beverages, in fire extinguishers, cleaning compounds, and in human and veterinary pharmaceuticals. EXPOSURE: Workers that use sodium bicarbonate may breathe in mists or have direct skin contact. The general population may be exposed by skin contact and consumption of foods or medicines containing sodium bicarbonate (e.g., club soda or alka seltzer). If sodium bicarbonate is released to the environment, it will absorb moisture from the surroundings and form lumps. In dry air, sodium bicarbonate is does not break down. In water, it will break down into carbon dioxide and sodium carbonate. RISK: Sodium bicarbonate is a Generally Regarded As Safe (GRAS) chemical at levels found in consumer products, and has a low risk of toxicity in humans. It is a slight skin and eye irritant. The main side effect associated with medicinal use is weight gain due to sodium (salt) content. Increased thirst, stomach cramps and gas may also occur with medicinal use. More serious side effects may occur with extremely high oral doses or in individuals with impaired kidney function, including severe headache, nausea, vomiting, loss of appetite, weakness, slow breathing, swelling of lower legs, blood in urine, and altered electrolytes in the blood. No cancer, birth defects or reproductive effects were observed in laboratory animals exposed by ingestion. The potential for sodium bicarbonate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

Sodium bicarbonate is used for the treatment of metabolic acidosis which may occur in severe renal disease, uncontrolled diabetes, circulatory insufficiency due to shock or severe dehydration, extracorporeal circulation of blood, cardiac arrest and severe primary lactic acidosis. Also is indicated in severe diarrhea which is often accompanied by a significant loss of bicarbonate. Further indicated in the treatment of certain drug intoxications, including barbiturates (where dissociation of the barbiturateprotein complex is desired), in poisoning by salicylates or methyl alcohol and in hemolytic reactions requiring alkalinization of the urine to diminish nephrotoxicity of blood pigments.

Therapeutic Uses

Sodium bicarbonate is used in the treatment of metabolic acidosis associated with many conditions including severe renal disease (e.g., renal tubular acidosis), uncontrolled diabetes (ketoacidosis), extracorporeal circulation of the blood, cardiac arrest, circulatory insufficiency caused by shock or severe dehydration, ureterosigmoidostomy, lactic acidosis, alcoholic ketoacidosis, use of carbonic anhydrase inhibitors, and ammonium chloride administration. In metabolic acidosis, the principal disturbance is a loss of proton acceptors (e.g., loss of bicarbonate during severe diarrhea) or accumulation of an acid load (e.g., ketoacidosis, lactic acidosis, renal tubular acidosis).
The specific role of sodium bicarbonate therapy in the treatment of diabetic ketoacidosis has not been established. Because correction of the underlying metabolic disorder generally results in correction of acid-base abnormalities and because of the potential risks of sodium bicarbonate therapy in the treatment of this disorder, administration of sodium bicarbonate is generally reserved for the treatment of severe acidosis (e.g., arterial pH less than 7-7.15 or serum bicarbonate concentration of 8 mEq/L or less). Rapid correction of acidosis with sodium bicarbonate in patients with diabetic ketoacidosis may cause hypokalemia, paradoxical acidosis in cerebrospinal fluid (CSF) since carbon dioxide diffuses more rapidly into CSF than does bicarbonate, and lactic acidosis since increased pH increases hemoglobin-oxygen affinity which, when combined with erythrocyte 2,3-diphosphoglycerate (2,3-DPG) deficiency in these patients, results in peripheral tissue hypoxia. However, the benefits and risks of sodium bicarbonate therapy in ketoacidosis have not been fully determined, and additional controlled studies of the safety and efficacy of the drug are necessary. Generally, when sodium bicarbonate is used in the treatment of diabetic ketoacidosis, the acidosis should only be partially corrected (e.g., to an arterial pH of about 7.2) to avoid rebound metabolic alkalosis as ketones are metabolized.
Oral sodium bicarbonate is indicated to reduce uric acid crystallization as an adjuvant to uricosuric medication in gout. /Included in US product labeling/
Parenteral sodium bicarbonate is indicated in the treatment of certain drug intoxications, including barbiturates, and in poisoning by salicylates or methyl alcohol. /Included in US product labeling/
Sodium bicarbonate is used in the treatment of severe diarrhea accompanied by substantial GI bicarbonate loss.
Also indicated orally to provide symptomatic relief of upset stomach associated with hyperacidity. It may also be used in the treatment of the symptoms of peptic ulcer disease. /Included in US product labeling/
Sodium bicarbonate is used locally on skin for various disorders, particularly as an antipruritic, in form of moist paste or solution; there is doubt whether antipruritic effect derives from anything more than its cooling wetness.
MEDICATION (VET): ... /Sodium bicarbonate is used/ externally as paste or strong solution as antipruritic over erythematous or urticarial areas as may follow insect bites, nettle rash ... especially on horses. Strong solution ... /dissolve/ scabs and exudates without visible irritation to affected areas.
MEDICATION (VET): ... Indicated in treatment of barbiturate toxicity. ... Also is indicated in severe diarrhea which is often accompanied by significant loss of bicarbonate.
... Hypertonic sodium bicarbonate /may be used/ as an aerosol or by instillation to loosen viscous secretions.
MEDICATION (VET): Antitussive, mucolytic agent, electrolyte source
THERAP CAT (VET): Antacid; systemic alkalinizing agent.
THERAP CAT: Antacid, systemic alkalinizing agent.
Used as antidote for myocardial sodium channel blockers, e.g., cyclic antidepressants, cocaine, norpropoxyphene, class Ia and Ic antidysrhythmics, piperidine phenothiazines. Altered tissue distribution/enhanced elimination: chlorophenoxy herbicides, chlorpropamide, formic acid (methanol), methotrexate, phenobarbital, salicylates. Neutralization: inhaled chlorine gas, hydrogen chloride, phosgene. /From Table/
... Treatment of choice for kidney toxicity that results from chemical damage of acute uranium exposures.
It converts uranyl ions to a uranyl bicarbonate complex in urine within the tubules of the kidney. This complex is less toxic to the kidney and also promotes migration of uranium to extracellular fluids and deposition in bone.
/In treatment of acidosis by iv injection/ bicarbonate ion is released in form of carbon dioxide through lungs leaving excess of sodium cation behind to exert its electrolyte effect.
Sodium bicarbonate therapy increased plasma bicarbonate, raises blood pH and reverses clinical manifestations of acidosis /in the treatment of metabolic acidosis/.
Sodium bicarbonate (NaHCO3) is often ingested at a dose of 0.3 g/kg body mass (BM), but ingestion protocols are inconsistent in terms of using solution or capsules, ingestion period, combining NaHCO3 with sodium citrate (Na3C6H5O7), and coingested food and fluid. /The purpose of the study was/ to quantify the effect of ingesting 0.3 g/kg NaHCO3 on blood pH, [HCO3-], and gastrointestinal (GI) symptoms over the subsequent 3 hr using a range of ingestion protocols and, thus, to determine an optimal protocol. In a crossover design, 13 physically active subjects undertook 8 NaHCO3 experimental ingestion protocols and 1 placebo protocol. Capillary blood was taken every 30 min and analyzed for pH and [HCO3-]. GI symptoms were quantified every 30 min via questionnaire. Statistics used were pairwise comparisons between protocols; differences were interpreted in relation to smallest worthwhile changes for each variable. A likelihood of >75% was a substantial change. [HCO3-] and pH were substantially greater than in placebo for all other ingestion protocols at almost all time points. When NaHCO3 was coingested with food, the greatest [HCO3-] (30.9 mmol/kg) and pH (7.49) and lowest incidence of GI symptoms were observed. The greatest incidence of GI side effects was observed 90 min after ingestion of 0.3 g/kg NaHCO3 solution. The changes in pH and [HCO3-] for the 8 NaHCO3-ingestion protocols were similar, so an optimal protocol cannot be recommended. However, the results suggest that NaHCO3 coingested with a high-carbohydrate meal should be taken 120-150 min before exercise to induce substantial blood alkalosis and reduce GI symptoms.
/EXPL THER/ Although a considerable amount of literature exists on the ergogenic potential of ingesting sodium bicarbonate (NaHCO3) before short-term, high-intensity exercise, very little exists on optimal loading times before exercise. The purpose of this study was to determine the influence of NaHCO3 supplementation timing on repeated sprint ability (RSA). Eight men completed 3 (randomized and counterbalanced) trials of ten 10-second sprints separated by 50 seconds of active recovery (1:5 work-to-rest) on a nonmotorized treadmill. Before each trial, the subjects ingested 0.3 g/kg body weight of NaHCO3 at 60 (H1), 120 (H2), or 180 (H3) minutes before exercise. Additionally, the subjects were assessed for any side effects (gastrointestinal [GI] discomfort) from the NaHCO3 ingestion via a visual analog scale (VAS). Blood buffering was assessed using a 2-way analysis of variance (ANOVA) with repeated measures, whereas repeated sprint performance and GI discomfort were assessed via a 1-way ANOVA with repeated measures. Blood-buffering capacity was not different at preexercise times (HCO3(-) [millimoles per liter] H1: 30.2 +/- 0.4, H2: 30.9 +/- 0.6, H3: 31.2 +/- 0.6; p > 0.74). Average speed, average power, and total distance covered progressively declined over the 10 sprints; however, there was no difference between conditions (p > 0.22). The incidence of GI discomfort was significantly higher (p < 0.05) from preingestion at all time points with the exception of 180 minutes, whereas severity was only different between 90 and 180 minutes. Ingestion times (between 60 and 180 minutes) did not influence the blood buffering or the ergogenic potential of NaHCO3 as assessed by RSA. However, VAS scores indicated that at 180 minutes postingestion, an individual is less prone to experiencing significant GI discomfort.
Metabolic acidosis occurs when a relative accumulation of plasma anions in excess of cations reduces plasma pH. Replacement of sodium bicarbonate to patients with sodium bicarbonate loss due to diarrhea or renal proximal tubular acidosis is useful, but there is no definite evidence that sodium bicarbonate administration to patients with acute metabolic acidosis, including diabetic ketoacidosis, lactic acidosis, septic shock, intraoperative metabolic acidosis, or cardiac arrest, is beneficial regarding clinical outcomes or mortality rate. Patients with advanced chronic kidney disease usually show metabolic acidosis due to increased unmeasured anions and hyperchloremia. It has been suggested that metabolic acidosis might have a negative impact on progression of kidney dysfunction and that sodium bicarbonate administration might attenuate this effect, but further evaluation is required to validate such a renoprotective strategy. Sodium bicarbonate is the predominant buffer used in dialysis fluids and patients on maintenance dialysis are subjected to a load of sodium bicarbonate during the sessions, suffering a transient metabolic alkalosis of variable severity. Side effects associated with sodium bicarbonate therapy include hypercapnia, hypokalemia, ionized hypocalcemia, and QTc interval prolongation. The potential impact of regular sodium bicarbonate therapy on worsening vascular calcifications in patients with chronic kidney disease has been insufficiently investigated.
We report a dramatic case of a 19-year-old man with crack cocaine overdose with important clinical complications as cardiac arrest due to ventricular fibrillation and epileptics status. During this intoxication, electrocardiographic abnormalities similar to those found in tricyclic antidepressant poisoning were observed, and they were reversed by intravenous sodium bicarbonate infusion.
Radioelements must be eliminated as rapidly as possible decreasing the exposure proportionally. The effectiveness of the treatment depends on early institution. ... Modalities include ... specific techniques such as ... sodium bicarbonate for uranium.
/EXPL THER/ This review examines the current status of sodium bicarbonate as an ergogenic aid. It builds on previous reviews in the area. Current research would suggest that as an ergogenic aid, a 300 mg/kg dose of NaHCO3 can improve high-intensity exercise, within a range of exercise modalities, such as a single bout of supramaximal exercise, high-intensity intermittent activity, and skill-based sports. In particular, these benefits seem to be present to a greater extent within trained individuals. Despite this, there appears to exist a high intraindividual variability in response to NaHCO3, and therefore, the ergogenic benefits may not be induced during every exercise bout. Current thinking also suggests that athletes need to individualize their ingestion timings to maximize peak pH or blood bicarbonate to effectively maximize the performance effect, and this may allow individuals to attain the ergogenic benefits of NaHCO3 more consistently.
Adverse reactions to commonly prescribed medications and to substances of abuse may result in severe toxicity associated with increased morbidity and mortality. According to the Center for Disease Control, in 2013, at least 2113 human fatalities attributed to poisonings occurred in the United States of America. In this article, we review the data regarding the impact of systemic sodium bicarbonate administration in the management of certain poisonings including sodium channel blocker toxicities, salicylate overdose, and ingestion of some toxic alcohols and in various pharmacological toxicities. Based on the available literature and empiric experience, the administration of sodium bicarbonate appears to be beneficial in the management of a patient with the above-mentioned toxidromes. However, most of the available evidence originates from case reports, case series, and expert consensus recommendations. The potential mechanisms of sodium bicarbonate include high sodium load and the development of metabolic alkalosis with resultant decreased tissue penetration of the toxic substance with subsequent increased urinary excretion. While receiving sodium bicarbonate, patients must be monitored for the development of associated side effects including electrolyte abnormalities, the progression of metabolic alkalosis, volume overload, worsening respiratory status, and/or worsening metabolic acidosis. Patients with oliguric/anuric renal failure and advanced decompensated heart failure should not receive sodium bicarbonate.
Poisoning with tricyclic antidepressants is an important cause of drug-related self-poisoning in the developed world and a very common cause of poisoning and mortality in developing countries. Electrocardiographic manifestations of most tricyclic antidepressant-poisoned patients resolve by the administration of 1-2 mEq/kg of sodium bicarbonate. Some rare cases have been reported who have been resistant to the long-term or high doses of bicarbonate administration. We present a case of acute tricyclic antidepressant toxicity referring with status epilepticus, hypotension, and refractory QRS complex widening that resolved after the intravenous administration of 2650 mEq sodium bicarbonate.
/EXPL THER/ The development of effective antidotes against organophosphates such as dichlorvos has been a persistent challenge over the past decades. Therapy of organophosphate poisoning is based on the administration of atropine and oxime as standard antidotes. The present study was undertaken to evaluate the ability of sodium bicarbonate to improve protective effects of standard antidotes in rats poisoned with dichlorvos. The aim of this experiment was to establish the correlation between protective effects and biochemical parameters relevant for acid-base status. In order to examine the protective effect of both standard antidotes and their combinations, groups of experimental animals were poisoned subcutaneously with increasing doses of dichlorvos. Immediately thereafter, rats were treated with atropine 10 mg/kg intramuscularly, oximes 10 mg/kg intramuscularly and sodium bicarbonate 3 mmol/kg intraperitoneally. These antidotes were administered either as single doses or in combinations. In the biochemical part of the experiments, rats were poisoned with dichlorvos 1.3 LD50 (10.64 mg/kg) subcutaneously and immediately thereafter treated with atropine 10 mg/kg intramuscularly, oximes (trimedoxime or obidoxime) 10 mg/kg intramuscularly and sodium bicarbonate 3 mmol/kg intraperitoneally either as single doses or in combinations. Parameters relevant for acid-base status were measured 10 minutes after the administration of antidotes. The results of our study indicate that addition of sodium bicarbonate to standard antidotes significantly improves protective effects of atropine, obidoxime and trimedoxime. Correlation between protection and biochemical outcome is clearly evident when sodium bicarbonate is being added to atropine.
/EXPL THER/ The cardiotoxicity of tricyclic antidepressants is a well-described phenomenon requiring serious consideration in patients who have taken an overdose. In patients who are at high risk for suicide attempts, selective serotonin reuptake inhibitors (SSRIs) were thought to constitute a safe alternative. However, evidence is accumulating that they, too, possess proarrhythmic properties, which must be reconciled in the setting of an overdose. An 82-year-old woman intentionally ingested citalopram 1.6 g. Several hours after presentation, she developed sinus arrest and junctional bradycardia that resolved after infusion of intravenous sodium bicarbonate solution. Thereafter, she demonstrated no further electrocardiographic abnormalities and was safely transferred to the psychiatry service without the need for a temporary transvenous pacemaker. The dramatic effect of the sodium bicarbonate on the arrhythmia represents a probable event according to the Naranjo probability scale. Intravenous sodium bicarbonate may serve as an effective antidote to SSRI-induced bradyarrhythmias.
/EXPL THER/ The sodium bicarbonate (NaHCO3) dosage used in treating the patients with organophosphorous pesticide (OP) poisoning did not result in sufficient alkalinization of the blood. We thus investigated the effects of higher doses by infusion (5 mEq/kg over 1 hour, followed by 5-6 mEq/kg daily until recovery or death) to maintain the arterial pH between 7.45 and 7.55. There were 26 (14 M and 12 F) patients aged 24.1 + or - 9.7 years and 27 (16 M and 11 F) aged 25.7 + or - 9.1 years in the test and control groups, respectively. Arterial blood pH of the test group (7.48 + or - 0.02) was much higher (p < 0.0001) than the controls (7.36 + or - 0.02). ... Hospitalization days were statistically higher (p = 0.037) in the controls (5.59 + or - 1.97 days) than in the bicarbonate group (4.33 + or - 1.99 days). Infusion of high doses of NaHCO3 appears to be beneficial in treatment of patients with OP poisoning.

Pharmacology

Intravenous sodium bicarbonate therapy increases plasma bicarbonate, buffers excess hydrogen ion concentration, raises blood pH and reverses the clinical manifestations of acidosis.
Sodium Bicarbonate is the monosodium salt of carbonic acid with alkalinizing and electrolyte replacement properties. Upon dissociation, sodium bicarbonate forms sodium and bicarbonate ions. Ion formation increases plasma bicarbonate and buffers excess hydrogen ion concentration, resulting in raised blood pH.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CB - Salt solutions
B05CB04 - Sodium bicarbonate
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XA - Electrolyte solutions
B05XA02 - Sodium bicarbonate

Mechanism of Action

Sodium bicarbonate is a systemic alkalizer, which increases plasma bicarbonate, buffers excess hydrogen ion concentration, and raises blood pH, thereby reversing the clinical manifestations of acidosis. It is also a urinary alkalizer, increasing the excretion of free bicarbonate ions in the urine, thus effectively raising the urinary pH. By maintaining an alkaline urine, the actual dissolution of uric acid stones may be accomplished. Sodium bicarbonate acts as an antacid and reacts chemically to neutralize or buffer existing quantities of stomach acid but has no direct effect on its output. This action results in increased pH value of stomach contents, thus providing relief of hyperacidity symptoms. [PharmGKB]

Impurities

Free-flowing food grade contains 0.6% tricalcium phosphate.
For the food grade: Na2CO3, 0.2%; NaCl, 0.004%; H2O, 0.05%; insolubles, 0.003%

Other CAS

144-55-8
7542-12-3

Wikipedia

Sodium bicarbonate

Drug Warnings

Sodium bicarbonate is generally contraindicated in patients with metabolic or respiratory alkalosis, in patients with hypocalcemia in whom alkalosis may induce tetany, in patients with excessive chloride loss from vomiting or continuous GI suctioning, and in patients at risk of developing diuretic-induced hypochloremic alkalosis. Sodium bicarbonate should not be used orally as an antidote in the treatment of acute ingestion of strong mineral acids, since carbon dioxide gas forms during neutralization and may cause gastric distention and possible rupture.
Sodium bicarbonate should be used with extreme caution in patients with congestive heart failure or other edematous or sodium-retaining conditions; in patients with renal insufficiency, especially those with severe insufficiency such as oliguria or anuria; and in patients receiving corticosteroids or corticotropin, since each gram of sodium bicarbonate contains about 12 mEq of sodium. IV administration of sodium bicarbonate may cause fluid and/or solute overload resulting in dilution of serum electrolytes, overhydration, congestive conditions, or pulmonary edema. The risk of dilutional conditions is inversely proportional to the electrolyte concentration administered, and the risk of solute overload and resultant congestive conditions with peripheral and/or pulmonary edema is directly proportional to the electrolyte concentration administered.
Gastric distention and flatulence may occur when sodium bicarbonate is administered orally. Inadvertent extravasation of hypertonic solutions of sodium bicarbonate has reportedly caused chemical cellulitis because of their alkalinity, subsequently resulting in tissue necrosis, ulceration, and/or sloughing at the site of injection.
Predisposing factors /contributing to milk-alkali syndrome/ are preexisting hypertension, sarcoidosis, dehydration and electrolyte imbalance due to vomiting or aspiration of gastric contents with inadequate iv fluid replacement, and renal dysfunction caused by primary renal disease.
For more Drug Warnings (Complete) data for Sodium bicarbonate (14 total), please visit the HSDB record page.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Fungicides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ACIDITY_REGULATOR; LEAVENING_AGENT; RAISING_AGENT; -> JECFA Functional Classes
Cosmetics -> Abrasive; Buffering; Deodorant; Oral care

Methods of Manufacturing

Principally by treating a saturated solution of soda ash with carbon dioxide to precipitate the less soluble bicarbonate; also by purifying the crude product from the Solvay process.
Prepared from sodium carbonate, water and carbon dioxide
... Reaction of sesquicarbonate with carbon dioxide recovered from a sodium phosphate plant.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Food, beverage, and tobacco product manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Petroleum refineries
Services
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
bottled water
Carbonic acid sodium salt (1:1): ACTIVE
First registered as a fungicide in USA in 1994.

Analytic Laboratory Methods

Sodium bicarbonate standard solution... /is determined by the manometric method/.
AOAC Method No. 973.54 Sodium in Water. Flame atomic absorption spectrometry (FLAA) Detection Limit = Range, 1.0 mg/L /Sodium/
ASTM Method No. D4185 Standard Practice for Measurement of Metals in Workplace Atmosphere by Atomic Absorption. Flame atomic absorption spectrometry (FLAA) Detection Limit = 0.0002 ug/mL. /Sodium/
OSW Method No. 6010A Inductively Coupled-Plasma (ICP) Atomic Emission Spectroscopy. ICP Detection Limit = EIDL, 29 ug/L /Sodium/
For more Analytic Laboratory Methods (Complete) data for Sodium bicarbonate (13 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Sodium bicarbonate tablets and effervescent tablets should be stored in tightly closed containers at a temperature less than 40 °C, preferably between 15-30 °C. Sodium bicarbonate injection should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.
/Stored/ separated from acids.

Interactions

Concurrent use /of citrates/ with sodium bicarbonate may promote the development of calcium stones in patients with uric acid stones, due to sodium ion opposition to the hypocalciuric effect of the alkaline load; may also cause hypernatremia.
Chronic administration of bicarbonate with milk or calcium may cause the milk-alkali syndrome which is characterized by hypercalcemia, renal insufficiency, metabolic alkalosis, nausea, vomiting, headache, mental confusion, and anorexia. During the acute phase of the milk-alkali syndrome, the condition is reversible when the calcium and alkali are withdrawn. However, in patients with chronic milk-alkali syndrome, reduced renal function may persist even after calcium and alkali are discontinued. Patients with a salt-losing nephropathy have an increased risk of developing the milk-alkali syndrome.
Concurrent use /of anticholinergics or other medications with anticholinergic action/ with sodium bicarbonate may decrease absorption, reducing the effectiveness of the anticholinergic; doses of these medications should be spaced 1 hour apart from doses of sodium bicarbonate; also, urinary excretion may be delayed by alkalinization of the urine, thus potentiating the side effects of the anticholinergic
Antacids may alkalinize the urine and counteract the effect of urinary acidifiers /such as ammonium chloride, ascorbic acid and potassium or sodium phosphates/; frequent use of antacids, especially in high doses, is best avoided by patients receiving therapy to acidify the urine.
For more Interactions (Complete) data for Sodium bicarbonate (17 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Stable in dry air, but slowly decomposes in moist ai

Dates

Modify: 2023-08-15
1: Gentzsch M, Mall MA. Ion Channel Modulators in Cystic Fibrosis. Chest. 2018 May 8. pii: S0012-3692(18)30664-0. doi: 10.1016/j.chest.2018.04.036. [Epub ahead of print] Review. PubMed PMID: 29750923.
2: Wang D, Wang Y. Fenofibrate monotherapy-induced rhabdomyolysis in a patient with hypothyroidism: A rare case report and literature review. Medicine (Baltimore). 2018 Apr;97(14):e0318. doi: 10.1097/MD.0000000000010318. Review. PubMed PMID: 29620657; PubMed Central PMCID: PMC5902300.
3: Zacchia M, Capolongo G, Rinaldi L, Capasso G. The importance of the thick ascending limb of Henle's loop in renal physiology and pathophysiology. Int J Nephrol Renovasc Dis. 2018 Feb 15;11:81-92. doi: 10.2147/IJNRD.S154000. eCollection 2018. Review. PubMed PMID: 29497325; PubMed Central PMCID: PMC5818843.
4: Sharma S, Aggarwal S. Hyperchloremic Acidosis. 2018 Feb 13. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK482340/ PubMed PMID: 29493965.
5: Ma WQ, Zhao Y, Wang Y, Han XQ, Zhu Y, Liu NF. Comparative efficacy of pharmacological interventions for contrast-induced nephropathy prevention after coronary angiography: a network meta-analysis from randomized trials. Int Urol Nephrol. 2018 Feb 5. doi: 10.1007/s11255-018-1814-0. [Epub ahead of print] Review. PubMed PMID: 29404930.
6: Aulestia-Viera PV, Braga MM, Borsatti MA. The effect of adjusting the pH of local anaesthetics in dentistry: a systematic review and meta-analysis. Int Endod J. 2018 Jan 29. doi: 10.1111/iej.12899. [Epub ahead of print] Review. PubMed PMID: 29377171.
7: Abuelo JG. Treatment of Severe Hyperkalemia: Confronting 4 Fallacies. Kidney Int Rep. 2017 Oct 7;3(1):47-55. doi: 10.1016/j.ekir.2017.10.001. eCollection 2018 Jan. Review. PubMed PMID: 29340313; PubMed Central PMCID: PMC5762976.
8: Hundt M, John S. Physiology, Bile Secretion. 2018 Feb 16. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK470209/ PubMed PMID: 29262229.
9: Vujasinovic M, Valente R, Thorell A, Rutkowski W, Haas SL, Arnelo U, Martin L, Löhr JM. Pancreatic Exocrine Insufficiency after Bariatric Surgery. Nutrients. 2017 Nov 13;9(11). pii: E1241. doi: 10.3390/nu9111241. Review. PubMed PMID: 29137169; PubMed Central PMCID: PMC5707713.
10: Thorburn DR, Rahman J, Rahman S. Mitochondrial DNA-Associated Leigh Syndrome and NARP. 2003 Oct 30 [updated 2017 Sep 28]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK1173/ PubMed PMID: 20301352.
11: Mirrakhimov AE, Ayach T, Barbaryan A, Talari G, Chadha R, Gray A. The Role of Sodium Bicarbonate in the Management of Some Toxic Ingestions. Int J Nephrol. 2017;2017:7831358. doi: 10.1155/2017/7831358. Epub 2017 Aug 8. Review. PubMed PMID: 28932601; PubMed Central PMCID: PMC5591930.
12: Edwards A, Crambert G. Versatility of NaCl transport mechanisms in the cortical collecting duct. Am J Physiol Renal Physiol. 2017 Dec 1;313(6):F1254-F1263. doi: 10.1152/ajprenal.00369.2017. Epub 2017 Sep 6. Review. PubMed PMID: 28877883.
13: Zhang W, Zhang Z, Zhang Y, Naren AP. CFTR-NHERF2-LPA₂ Complex in the Airway and Gut Epithelia. Int J Mol Sci. 2017 Sep 4;18(9). pii: E1896. doi: 10.3390/ijms18091896. Review. PubMed PMID: 28869532; PubMed Central PMCID: PMC5618545.
14: Collins A, Sahni R. Uses and misuses of sodium bicarbonate in the neonatal intensive care unit. Semin Fetal Neonatal Med. 2017 Oct;22(5):336-341. doi: 10.1016/j.siny.2017.07.010. Epub 2017 Aug 8. Review. PubMed PMID: 28801177.
15: Londino JD, Lazrak A, Collawn JF, Bebok Z, Harrod KS, Matalon S. Influenza virus infection alters ion channel function of airway and alveolar cells: mechanisms and physiological sequelae. Am J Physiol Lung Cell Mol Physiol. 2017 Nov 1;313(5):L845-L858. doi: 10.1152/ajplung.00244.2017. Epub 2017 Aug 3. Review. PubMed PMID: 28775098; PubMed Central PMCID: PMC5792181.
16: Grimm PR, Welling PA. α-Ketoglutarate drives electroneutral NaCl reabsorption in intercalated cells by activating a G-protein coupled receptor, Oxgr1. Curr Opin Nephrol Hypertens. 2017 Sep;26(5):426-433. doi: 10.1097/MNH.0000000000000353. Review. PubMed PMID: 28771454.
17: Icard BL, Rubio E. The role of mucoactive agents in the mechanically ventilated patient: a review of the literature. Expert Rev Respir Med. 2017 Oct;11(10):807-814. doi: 10.1080/17476348.2017.1359090. Epub 2017 Jul 26. Review. PubMed PMID: 28737047.
18: Geng Y, Zhao Y, Zhang Z. Tubulointerstitial nephritis-induced hypophosphatemic osteomalacia in Sjögren's syndrome: a case report and review of the literature. Clin Rheumatol. 2018 Jan;37(1):257-263. doi: 10.1007/s10067-017-3762-y. Epub 2017 Jul 20. Review. Erratum in: Clin Rheumatol. 2018 Jan 29;:. PubMed PMID: 28725949.
19: Elliott A, Dubé PA, Cossette-Côté A, Patakfalvi L, Villeneuve E, Morris M, Gosselin S. Intraosseous administration of antidotes - a systematic review. Clin Toxicol (Phila). 2017 Dec;55(10):1025-1054. doi: 10.1080/15563650.2017.1337122. Epub 2017 Jun 23. Review. PubMed PMID: 28644688.
20: Mamoulakis C, Tsarouhas K, Fragkiadoulaki I, Heretis I, Wilks MF, Spandidos DA, Tsitsimpikou C, Tsatsakis A. Contrast-induced nephropathy: Basic concepts, pathophysiological implications and prevention strategies. Pharmacol Ther. 2017 Dec;180:99-112. doi: 10.1016/j.pharmthera.2017.06.009. Epub 2017 Jun 19. Review. PubMed PMID: 28642116.

Explore Compound Types